4-Chlororesorcinol

Catalog No.
S793278
CAS No.
95-88-5
M.F
C6H5ClO2
M. Wt
144.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlororesorcinol

CAS Number

95-88-5

Product Name

4-Chlororesorcinol

IUPAC Name

4-chlorobenzene-1,3-diol

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H

InChI Key

JQVAPEJNIZULEK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)Cl

Synonyms

1-Chloro-2,4-dihydroxybenzene; 2,4-Dihydroxychlorobenzene; 4-Chloro-1,3-benzenediol; 4-Chloro-1,3-dihydroxybenzene; 4-Chlororesorcin; 6-Chlororesorcinol; C.I. 76510; NSC 1569; NSC 6298; p-Chlororesorcinol;

Canonical SMILES

C1=CC(=C(C=C1O)O)Cl

Limited Application:

While 4-Chlororesorcinol finds widespread use in the cosmetic industry, particularly as a hair dye [], its application in scientific research is limited. This is primarily due to the existence of safer and more readily available alternatives for most research purposes.

Potential Areas of Study:

Despite its limited use, there are a few potential areas where 4-Chlororesorcinol might be relevant for scientific research:

  • Chemical Synthesis: 4-Chlororesorcinol can serve as a building block for the synthesis of various organic compounds, including pharmaceuticals and other complex molecules. However, other readily available and less hazardous alternatives are often preferred.

Safety Considerations:

It's important to note that 4-Chlororesorcinol can be a skin irritant and may cause eye damage []. Additionally, studies suggest it may be moderately toxic if ingested []. Therefore, proper safety precautions are crucial when handling this compound in a research setting.

4-Chlororesorcinol is an organic compound with the chemical formula C₆H₄Cl(OH)₂. It is classified as a monochlorophenol and is structurally characterized by a benzene ring substituted with two hydroxyl groups and one chlorine atom at the para position. This compound appears as a white to pale yellow crystalline solid and is known for its various applications, particularly in the fields of chemistry and cosmetics. Its chemical structure allows it to participate in various

The primary application of 4-chlororesorcinol is in hair dyes. It acts as a precursor by coupling with other hair dye components during the dyeing process. The specific mechanism by which it contributes to hair coloring requires further study [].

4-chlororesorcinol may cause skin irritation and allergic reactions upon contact []. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed its safety for use in hair dyes and concluded that it can be safely used with limitations on concentration [].

  • Oxidation: It can be oxidized to form 4-chlorocatechol or other derivatives, often facilitated by enzymes such as toluene o-xylene monooxygenase, which selectively hydroxylates aromatic compounds .
  • Nitration: The introduction of nitro groups can occur under specific conditions, leading to products useful in dye synthesis .
  • Sulfonation: This reaction involves the addition of sulfonic acid groups, further modifying its chemical properties for industrial applications .

4-Chlororesorcinol exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .
  • Skin Sensitization: The compound can act as a skin sensitizer, potentially leading to allergic reactions upon contact .
  • Toxicity: Animal studies indicate that ingestion of significant amounts can be harmful or fatal, highlighting its toxicological profile .

Several methods exist for synthesizing 4-Chlororesorcinol:

  • Chlorination of Resorcinol: This method involves treating resorcinol with chlorinating agents such as thionyl chloride or dichlorosulfuryl, typically under reflux conditions .
  • Regiospecific Oxidation: Using specific enzymes or engineered variants enhances the yield of 4-Chlororesorcinol from chlorobenzene through selective oxidation processes .

4-Chlororesorcinol has diverse applications across multiple industries:

  • Cosmetics: Primarily used as a hair dye intermediate due to its ability to form stable colorants that adhere well to hair fibers .
  • Pharmaceuticals: Employed in the synthesis of various medicinal compounds due to its biological activity and reactivity .
  • Industrial Chemicals: Utilized in the production of resins and other chemical intermediates .

Research indicates that 4-Chlororesorcinol interacts with various biological systems:

  • Enzyme Interactions: Studies have shown that it can affect enzyme activity, particularly those involved in metabolic pathways of phenolic compounds .
  • Toxicological Studies: Investigations into its toxicity reveal potential adverse effects on health, particularly with prolonged exposure or high doses .

Several compounds share structural similarities with 4-Chlororesorcinol. Here are some notable examples:

Compound NameChemical FormulaKey Features
ResorcinolC₆H₆(OH)₂Parent compound; lacks chlorine substitution.
2-ChlororesorcinolC₆H₄Cl(OH)₂Chlorine at the ortho position; different reactivity.
3-ChlororesorcinolC₆H₄Cl(OH)₂Chlorine at the meta position; distinct properties.
PhenolC₆H₅(OH)Simple phenolic structure; less complex reactivity.

Uniqueness of 4-Chlororesorcinol

4-Chlororesorcinol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties. Its para positioning of hydroxyl groups enhances its potential for hydrogen bonding and interaction with biological molecules compared to its ortho and meta counterparts.

Chemical Synthesis Routes

The traditional synthesis of 4-chlororesorcinol involves the reaction of resorcinol with dichlorosulfuryl in an appropriate solvent system. The standard procedure follows these steps:

  • Resorcinol and diethyl ether are mixed and heated to reflux with continuous stirring
  • Dichlorosulfuryl is slowly added dropwise to the reaction mixture
  • The temperature is raised to 60°C and maintained for approximately 1 hour
  • After recovery of ether through atmospheric distillation, the mixture undergoes vacuum distillation
  • The desired product is collected as the fraction distilling at 131°C (0.8-0.93 kPa) or 160-164°C (4.0 kPa)

An alternative multi-step synthesis pathway has also been documented:

  • Treatment of resorcinol with POCl3 in benzene under heating conditions
  • Reaction with SO2Cl2 in benzene with heating
  • Subsequent treatment with aqueous NaOH followed by decarboxylation

This alternative route may offer advantages in terms of regioselectivity or yield under specific conditions, though it involves more steps than the direct chlorination approach.

Enzymatic and Regiospecific Oxidation Approaches

Recent advances in biocatalysis have opened new pathways for 4-chlororesorcinol synthesis through enzymatic oxidation. Toluene o-xylene monooxygenase (ToMO) can oxidize chlorobenzene to form various chlorophenols, which can be further oxidized to produce 4-chlororesorcinol.

Research has shown that native ToMO oxidizes 2-chlorophenol (2-CP) to form chlorohydroquinone (CHQ, 13%), 4-chlororesorcinol (4-CR, 3%), and 3-chlorocatechol (3-CC, 84%) with a total product formation rate of 1.1 ± 0.32 nmol/min/mg protein.

Through protein engineering approaches involving saturation mutagenesis of key active site residues, researchers have developed enzyme variants with significantly improved regiospecificity for 4-chlororesorcinol production. The table below summarizes the performance of various TouA variants in oxidizing 2-chlorophenol:

EnzymeRegiospecificity (%)Total rate
CHQ4-CR3-CC(nmol/min/mg protein)
ToMO (native)133841.1 ± 0.32
L192V153821.5 ± 0.26
L192A130871.3 ± 0.46
L192C142840.32

Notably, variants A107T, A107M, and A107N produced 6.3-, 7.3-, and 7.0-fold more 4-chlororesorcinol from 2-CP compared to the native enzyme, demonstrating the potential of enzyme engineering to develop more efficient and selective biocatalysts.

Industrial-Scale Production Challenges

The industrial-scale production of 4-chlororesorcinol faces several challenges affecting manufacturing efficiency, cost-effectiveness, and environmental sustainability.

For chemical synthesis routes, challenges include:

  • Handling of reactive and potentially hazardous reagents like dichlorosulfuryl at large scales
  • Heat management in exothermic reactions
  • Efficient solvent recovery and recycling
  • Purification to meet high purity standards (>98%)
  • Waste management and environmental considerations

For enzymatic production approaches, additional challenges include:

  • Maintaining enzyme stability and activity during scale-up
  • Developing efficient bioreactor designs
  • Enzyme immobilization strategies for reuse and continuous processing
  • Downstream processing and product isolation from biological media
  • Cost-competitiveness compared to established chemical synthesis routes

Despite these challenges, the growing market demand for 4-chlororesorcinol continues to drive innovation in production methodologies. The market is projected to grow from $382.51 billion in 2025 to $571.49 billion by 2034, representing a compound annual growth rate (CAGR) of 4.60%.

Enzyme Specificity in Chlorobenzene Oxidation

The enzymatic oxidation of chlorobenzene to form 4-chlororesorcinol represents a critical biochemical transformation involving highly specific monooxygenase systems [1] [2]. Toluene o-xylene monooxygenase demonstrates remarkable specificity in catalyzing the hydroxylation of chlorobenzene, producing 4-chlororesorcinol as a key intermediate through regioselective oxidation processes [3].

Research has established that native toluene o-xylene monooxygenase oxidizes chlorobenzene to form 2-chlorophenol (4%), 3-chlorophenol (12%), and 4-chlorophenol (84%) with a total product formation rate of 1.2 ± 0.17 nanomoles per minute per milligram protein [1] [14]. The subsequent oxidation of 2-chlorophenol yields 4-chlororesorcinol (3%), chlorohydroquinone (13%), and 3-chlorocatechol (84%) with an initial product formation rate of 1.1 ± 0.32 nanomoles per minute per milligram protein [2] [14].

Protein engineering studies have revealed significant variations in enzyme specificity through site-directed mutagenesis of the alpha hydroxylase fragment [1] [2]. The L192V variant exhibits enhanced catalytic activity with 1.8-fold faster hydroxylation of chlorobenzene and demonstrates altered regiospecificity, changing 2-chlorophenol formation from 4% to 13% compared to native enzyme [14]. Particularly noteworthy are the A107 variants, where A107T, A107M, and A107N produce 6.3-, 7.3-, and 7.0-fold increases in 4-chlororesorcinol formation from 2-chlorophenol, respectively [2] [14].

The kinetic parameters for 4-chlorophenol oxidation by the L192V variant show apparent maximum velocity values of 2.3 ± 0.25 nanomoles per minute per milligram protein and Michaelis constants of 0.17 ± 0.02 millimolar, resulting in a 2.8-fold enhancement in catalytic efficiency compared to native enzyme [14]. These findings demonstrate that specific amino acid residues in the active site profoundly influence both the rate and regioselectivity of chlorobenzene oxidation pathways leading to 4-chlororesorcinol formation [1] [2].

Table 1: Enzyme Specificity in Chlorobenzene Oxidation

EnzymeChlorobenzene to 2-Chlorophenol (%)Chlorobenzene to 3-Chlorophenol (%)Chlorobenzene to 4-Chlorophenol (%)Total Rate (nmol/min/mg protein)4-Chlororesorcinol Formation from 2-CP (%)
Toluene o-xylene monooxygenase (ToMO) - Native412841.203
ToMO variant L192V1312752.203
ToMO variant A107G6815170.970
ToMO variant A107T02980.7619
ToMO variant A107M001000.0622
ToMO variant A107N23950.0421
Toluene ortho-monooxygenase (TOM)93340.95Not Reported
Toluene-4-monooxygenase (T4MO·BTAi1)001000.10Not Reported

Microbial Metabolism Pathways

Microbial degradation of chlorinated aromatic compounds involves complex enzymatic pathways where 4-chlororesorcinol serves as both an intermediate and terminal product [6] [7]. Pseudomonas species have demonstrated exceptional capability in metabolizing chlorinated compounds through specialized enzyme systems that generate 4-chlororesorcinol as a key metabolic intermediate [6] [7].

Pseudomonas sp. strain JHN utilizes 4-chloro-3-nitrophenol as a sole carbon and energy source, degrading it through a novel pathway that produces 4-chlororesorcinol as the major metabolite [6] [7]. Gas chromatography and gas chromatography-mass spectrometry analyses confirmed 4-chlororesorcinol formation with a retention time of 2.23 minutes and mass spectrum showing 144 m/z, identical to authentic standards [7]. The degradation process involves 4-chloro-3-nitrophenol-monooxygenase activity, which catalyzes the oxidative removal of the nitrite group and formation of 4-chlororesorcinol [7].

Inhibition studies using 2,2'-dipyridyl demonstrated that 4-chlororesorcinol represents a terminal aromatic compound in the degradation pathway, with chlororesorcinol dioxygenase subsequently cleaving the aromatic ring to form chlorohydroxymuconic semialdehyde isomers [7]. The complete mineralization of 4-chloro-3-nitrophenol occurs within 50 hours, with stoichiometric release of chloride and nitrite ions confirming the degradative pathway [6] [7].

Pseudomonas sp. strain MT1 demonstrates another significant metabolic pathway involving 4-chlorocatechol degradation through specialized enzyme systems [8] [20]. This organism utilizes chlorocatechol 1,2-dioxygenase and muconate cycloisomerase to process chlorinated catechols, with 4-chlororesorcinol serving as a substrate for ring-opening reactions [8]. The enzyme system shows enhanced activity with chlorosalicylates, indicating adaptation for processing chlorinated aromatic substrates [20] [25].

The microbial transformation of 4-chlororesorcinol involves multiple enzymatic steps including hydroxylation, dechlorination, and ring fission reactions [17] [19]. Neutral reactive species treatment of 4-chlorophenol produces 4-chlororesorcinol along with other dihydroxy derivatives, which subsequently undergo aromatic ring cleavage to form low molecular weight organic acids including oxalic acid, succinic acid, and fumaric acid [19] [21].

Table 2: Microbial Metabolism Pathways

OrganismSubstrateKey Enzyme4-Chlororesorcinol RoleDegradation Rate
Pseudomonas sp. JHN4-Chloro-3-nitrophenol4C3NP-monooxygenaseTerminal aromatic intermediateComplete in 50 h
Pseudomonas sp. strain MT14-Chlorosalicylate/5-ChlorosalicylateChlorocatechol 1,2-dioxygenaseCleavage substrateEnhanced with variants
Pseudomonas putidaChlorobenzene/ChlorocatecholsChlorocatechol dioxygenaseRing-opening substrateVariable with substrates
Ralstonia eutropha JMP1342,4-DichlorobenzoateChloromuconate cycloisomerase (TfdD)Not directly involvedHigh specificity
Rhodococcus opacus 1CP3-Chlorocatechol/4-ChlorocatecholChloromuconate cycloisomeraseNot directly involvedModified ortho pathway

Toxicological Pathways and Intermediate Formation

The biotransformation of 4-chlororesorcinol involves multiple toxicological pathways characterized by specific metabolic intermediates and cellular interactions [9] [10]. Acute toxicity studies demonstrate that 4-chlororesorcinol exhibits moderate toxicity with an oral median lethal dose of 369 mg/kg in rats and 195 mg/kg in mice through intraperitoneal injection [9] [10].

Dermal penetration studies reveal that 4-chlororesorcinol demonstrates significant bioavailability through skin absorption [5] [9]. Within 48 hours, total bioavailability reaches 1.50 ± 0.84% (3.91 ± 2.20 μg/cm²) with hydrogen peroxide and 1.95 ± 1.14% (5.05 ± 2.97 μg/cm²) without hydrogen peroxide in formulated preparations [5] [9]. The penetration occurs continuously throughout the exposure period, with initial rates of 2.03 μg/cm²/h during the first 4 hours [5].

Chromosomal aberration studies using Chinese hamster V79 cells demonstrate that 4-chlororesorcinol acts as a potent clastogen, inducing statistically significant increases in structural chromosomal aberrations both with and without metabolic activation [9]. The compound produces more than 10-fold increases in aberrant cells compared to negative controls, indicating significant genotoxic potential through direct DNA damage pathways [9].

Protein binding studies reveal that 4-chlororesorcinol undergoes covalent binding to cellular proteins through quinone intermediate formation [4]. The alkaline oxidation of chlororesorcinol generates semi-quinone radicals that subsequently rearrange to quinones, which react with nucleophilic amino acid residues including cysteine, histidine, lysine, tryptophan, methionine, and tyrosine through Michael addition and Schiff base mechanisms [4]. This binding results in formation of covalent cross-links primarily through carbon-sulfur or carbon-nitrogen bonds between chlororesorcinol derivatives and protein amino acid residues [4].

Enzymatic biotransformation pathways involve cytochrome P450-mediated oxidation processes, though specific metabolic intermediates have not been fully characterized [16]. The formation of reactive metabolites may contribute to the observed genotoxic effects through DNA adduct formation and oxidative stress mechanisms [9]. Micronucleus testing in mice demonstrates that despite positive in vitro genotoxicity, 4-chlororesorcinol does not induce significant chromosomal damage in vivo at tested concentrations [9].

The metabolic fate of 4-chlororesorcinol includes ring cleavage products and chlorinated organic acids [18] [19]. Ring-opening reactions produce chlorohydroxymuconate intermediates that undergo further metabolism to form low molecular weight acids including oxalic acid, succinic acid, and fumaric acid [19] [21]. These metabolic transformations indicate complete mineralization potential under appropriate enzymatic conditions [21].

Table 3: Toxicological Pathways and Intermediate Formation

ParameterValue/ResultTest SystemMetabolic Pathway
Acute Oral Toxicity (LD50)369 mg/kg (Rat)CFY RatsHepatic metabolism
Acute Intraperitoneal Toxicity (LD50)195 mg/kg (Mouse)NMRI MiceSystemic distribution
Skin Penetration (48h)1.50-1.95% bioavailableHuman skin in vitroDermal absorption
Chromosomal AberrationPositive (clastogenic)Chinese hamster V79 cellsDNA damage pathway
Micronucleus TestNegativeNMRI miceBone marrow response
Gene MutationNegativeMouse lymphoma L5178Y cellsTk locus evaluation
Protein BindingCovalent binding observedMouse liver microsomesProtein adduct formation

XLogP3

2.1

LogP

1.8 (LogP)

Melting Point

107.0 °C

UNII

87045U29QJ

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 96 of 97 companies with hazard statement code(s):;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (42.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (94.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.54%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (35.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (63.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (51.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (59.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (15.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

95-88-5

Wikipedia

4-chlororesorcinol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,3-Benzenediol, 4-chloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

Explore Compound Types